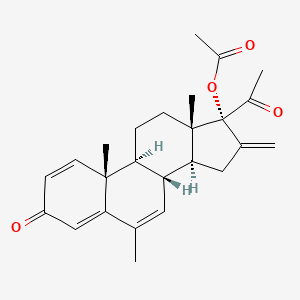

1-Dehydromelengestrol acetate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

21813-74-1 |

|---|---|

Fórmula molecular |

C25H30O4 |

Peso molecular |

394.5 g/mol |

Nombre IUPAC |

[(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-16-methylidene-3-oxo-8,9,11,12,14,15-hexahydrocyclopenta[a]phenanthren-17-yl] acetate |

InChI |

InChI=1S/C25H30O4/c1-14-11-19-20(23(5)9-7-18(28)13-21(14)23)8-10-24(6)22(19)12-15(2)25(24,16(3)26)29-17(4)27/h7,9,11,13,19-20,22H,2,8,10,12H2,1,3-6H3/t19-,20+,22+,23-,24+,25+/m1/s1 |

Clave InChI |

IJTWFESMIJYNAJ-DWNQPYOZSA-N |

SMILES |

CC1=CC2C(CCC3(C2CC(=C)C3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)C=C4)C |

SMILES isomérico |

CC1=C[C@@H]2[C@H](CC[C@]3([C@H]2CC(=C)[C@@]3(C(=O)C)OC(=O)C)C)[C@@]4(C1=CC(=O)C=C4)C |

SMILES canónico |

CC1=CC2C(CCC3(C2CC(=C)C3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)C=C4)C |

Sinónimos |

1-dehydromelengestrol acetate 1-DH-melengestrol-Ac |

Origen del producto |

United States |

Q & A

Q. What synthetic pathways are commonly used to produce this compound in laboratory settings?

- Methodological Answer : Acetylation of the parent compound using acetic anhydride in the presence of acid catalysts (e.g., sulfuric acid) is a standard approach, analogous to cholesteryl acetate synthesis. Reaction conditions (40–80°C, 3–5 hours) must be optimized to minimize byproducts, with purification via silica gel chromatography . Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

Q. How can researchers assess the purity and stability of this compound in pharmaceutical formulations?

- Methodological Answer : Implement a stability-indicating reverse-phase HPLC method with UV detection (λ = 240 nm). Accelerated degradation studies under acidic, alkaline, oxidative, and thermal stress (40–60°C) can identify degradation products, as demonstrated for hydrocortisone acetate . Forced degradation samples should be analyzed at intervals (0, 7, 14 days) to monitor stability trends.

Q. What spectroscopic methods are critical for characterizing this compound?

- Methodological Answer : Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., acetate C=O stretch at 1740 cm⁻¹), while ¹H/¹³C NMR confirms stereochemistry and substitution patterns. Compare spectral data with structurally related compounds like dehydronandrolone-6 acetate to resolve ambiguities .

Advanced Research Questions

Q. How should experimental designs be structured to evaluate species-specific pharmacokinetics of this compound?

- Methodological Answer : Conduct cross-species pharmacokinetic studies using radiolabeled or stable isotope-labeled analogs. Administer intravenous and oral doses to model organisms (e.g., rodents, equines), and collect serial plasma samples for 72 hours. Non-compartmental analysis (NCA) calculates parameters like AUC, Cmax, and t₁/₂. Discrepancies in absorption profiles (e.g., horses vs. rodents) may require species-specific formulation adjustments .

Q. What strategies resolve contradictions in data on the receptor-binding affinity of this compound?

- Methodological Answer : Use competitive radioligand binding assays with progesterone or glucocorticoid receptors. Normalize results to internal controls (e.g., dexamethasone for GR binding) and validate via orthogonal methods like surface plasmon resonance (SPR). Conflicting data may arise from receptor isoform heterogeneity or assay buffer conditions (e.g., pH, cofactors), necessitating systematic variable testing .

Q. How can researchers optimize transdermal delivery systems for this compound?

- Methodological Answer : Evaluate skin permeation using Franz diffusion cells with ex vivo human or porcine skin. Test lipid-based carriers (e.g., nanoemulsions, liposomes) to enhance solubility, as shown for hydrocortisone acetate. Quantify stratum corneum retention via tape-stripping and HPLC analysis. Permeation enhancers (e.g., propylene glycol) may improve bioavailability but require cytotoxicity screening .

Q. What advanced statistical approaches are suitable for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Apply nonlinear mixed-effects modeling (NONMEM) to handle sparse or heterogeneous datasets. For in vitro dose-response curves (e.g., anti-inflammatory assays), use four-parameter logistic regression to estimate EC₅₀ and Hill coefficients. Bootstrap resampling (≥1000 iterations) assesses parameter uncertainty .

Q. How do researchers validate biomarkers for this compound exposure in chronic toxicity studies?

- Methodological Answer : Perform untargeted metabolomics on liver microsomes or serum samples from treated animals. Identify candidate biomarkers via liquid chromatography-tandem mass spectrometry (LC-MS/MS) and confirm specificity using stable isotope dilution. Correlate biomarker levels with histopathological findings (e.g., hepatic steatosis) to establish causality .

Q. What in silico tools predict the metabolic fate of this compound?

- Methodological Answer : Use software like Schrödinger’s Metabolizer or CypReact to simulate Phase I/II metabolism. Input the compound’s SMILES notation and prioritize cytochrome P450 (CYP3A4, CYP2C9) pathways. Validate predictions with in vitro hepatocyte incubation studies and HRMS-based metabolite profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.